m-Xylene

Beschreibung

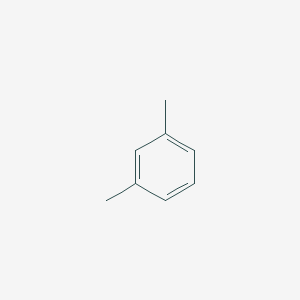

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-xylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-7-4-3-5-8(2)6-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSZLXZYQVIEFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10, Array | |

| Record name | M-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0085 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6026298 | |

| Record name | m-Xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-xylene appears as a colorless watery liquid with a sweet odor. Less dense than water. Insoluble in water. Irritating vapor. (USCG, 1999), Liquid, Colorless liquid; [Merck Index] Sweet odor; [CHRIS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an aromatic odor. | |

| Record name | M-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-Xylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15725 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | m-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0085 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0669.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

282.4 °F at 760 mmHg (NTP, 1992), 139.1 °C, p-Xylene and m-xylene cannot be separated by distillation because their boiling points are too close., 139 °C, 282 °F | |

| Record name | M-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0085 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0669.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

85 °F (NTP, 1992), 25.0 °C (77.0 °F) - closed cup, 77 °F (25 °C) (closed cup), 27 °C c.c., 82 °F | |

| Record name | M-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0085 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0669.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NTP, 1992), In water, 1.61X10+2 mg/L at 25 °C., In water, 160 mg/L at 25 °C (average of 13 literature values ranging from 134-206 mg/L at 25 °C), Miscible with acetone, alcohol, ether, benzene; soluble in chloroform, Solubility in water: none, Slight | |

| Record name | M-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0085 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0669.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.864 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8698 g/cu m at 25 °C, Critical density: 2.66 mmol/cu m; Critical volume: 376.0 cu m/mol, Relative density (water = 1): 0.86, 0.86 | |

| Record name | M-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0085 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0669.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.66 (Air = 1), Relative vapor density (air = 1): 3.7 | |

| Record name | M-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0085 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

10 mmHg at 82.9 °F (NTP, 1992), 8.29 [mmHg], 8.29 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.8, 9 mmHg | |

| Record name | M-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Xylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15725 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0085 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0669.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Clear, colorless liquid, Color: Saybolt units +30 (research, pure and technical grades) | |

CAS No. |

108-38-3, 68908-87-2 | |

| Record name | M-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Xylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-dimethyl-, benzylated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068908872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | M-XYLENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-Xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-XYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9XS864HTE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0085 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/ZE22B6B8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-54.2 °F (NTP, 1992), -47.85 °C, -48 °C, -54 °F | |

| Record name | M-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0085 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0669.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

m-Xylene (CAS 108-38-3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties of m-Xylene (CAS 108-38-3), an aromatic hydrocarbon widely utilized as a solvent and an intermediate in the chemical industry. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical characteristics, metabolic pathways, and analytical methodologies.

Physicochemical Properties

m-Xylene, also known as 1,3-dimethylbenzene, is a colorless, flammable liquid with a characteristic sweet odor.[1] It is one of three isomers of dimethylbenzene, the others being o-xylene and p-xylene. A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Unit | Reference |

| Molecular Formula | C₈H₁₀ | - | [2] |

| Molecular Weight | 106.16 | g/mol | [2] |

| CAS Number | 108-38-3 | - | [3] |

| Melting Point | -48 | °C | [2][3] |

| Boiling Point | 139 | °C | [2][3] |

| Flash Point (Closed Cup) | 25 - 27 | °C | [3] |

| Density | 0.86 | g/cm³ at 25 °C | [3] |

| Vapor Pressure | 8 | hPa at 20 °C | [3] |

| Vapor Density | 3.66 | (Air = 1) | [3] |

| Water Solubility | Insoluble | - | [4] |

| Lower Explosion Limit (LEL) | 1.1 | vol% | [3] |

| Upper Explosion Limit (UEL) | 7 | vol% | [3] |

Experimental Protocols for Property Determination

The following sections detail the standardized methodologies for determining the key physicochemical properties of m-Xylene.

Flash Point Determination (ASTM D93)

The flash point of m-Xylene is determined using the Pensky-Martens closed-cup method as standardized by ASTM D93.[5] This test is suitable for flammable liquids and provides a measure of the tendency of the substance to form a flammable mixture with air.[3][6][7][8]

Methodology:

-

A brass test cup is filled with the m-Xylene sample to a specified level.

-

The cup is closed with a lid that has openings for an ignition source and a stirrer.

-

The sample is heated and stirred at a specified, constant rate.

-

At regular temperature intervals, the stirring is stopped, and an ignition source is briefly introduced into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

Experimental Workflow for Flash Point Determination (ASTM D93)

Boiling Point Determination (ASTM D1078)

The boiling point, or more accurately, the distillation range of m-Xylene is determined according to ASTM D1078.[2][9][10][11] This method is applicable to volatile organic liquids.[2][9][10][11]

Methodology:

-

A 100 mL sample of m-Xylene is placed in a distillation flask.

-

The flask is heated, and the vapor is passed through a condenser.

-

The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.

-

The temperature is continuously monitored as the distillation proceeds.

-

The temperature at which the last of the liquid evaporates from the bottom of the flask is the dry point. The range between the initial boiling point and the dry point constitutes the distillation range.

Experimental Workflow for Boiling Point Determination (ASTM D1078)

Vapor Pressure Determination (ASTM D5191)

The vapor pressure of m-Xylene is determined using the "Mini Method" outlined in ASTM D5191.[6][12] This automated method is suitable for volatile liquid petroleum products.[6][12]

Methodology:

-

A small, chilled, and air-saturated sample of m-Xylene is introduced into a thermostatically controlled, evacuated test chamber.

-

The volume of the test chamber is five times that of the sample.

-

The sample is allowed to reach thermal equilibrium at 37.8 °C (100 °F).

-

The resulting pressure increase in the chamber, which is the total vapor pressure, is measured using a pressure transducer.[12]

Logical Relationship for Vapor Pressure Determination (ASTM D5191)

Water Solubility Determination (OECD 105)

The water solubility of m-Xylene is determined using the flask method as described in OECD Guideline 105, which is suitable for substances with solubilities above 10⁻² g/L.[5][13][14]

Methodology:

-

An excess amount of m-Xylene is added to a flask containing purified water.

-

The flask is agitated at a temperature slightly above the test temperature to facilitate saturation.

-

The mixture is then cooled to and maintained at the test temperature (e.g., 20 °C) for a sufficient period to allow equilibrium to be reached.

-

The aqueous phase is separated from the undissolved m-Xylene, typically by centrifugation or filtration.

-

The concentration of m-Xylene in the clear aqueous phase is determined using a suitable analytical method, such as gas chromatography.

Experimental Workflow for Water Solubility Determination (OECD 105)

Metabolic Pathway

m-Xylene is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system.[15][16] The initial and major metabolic step involves the oxidation of one of the methyl groups to form 3-methylbenzyl alcohol. This is further oxidized to 3-methylbenzaldehyde and then to 3-methylbenzoic acid. The 3-methylbenzoic acid is subsequently conjugated with glycine to form 3-methylhippuric acid (m-methylhippuric acid), which is the principal metabolite excreted in the urine.

Signaling Pathway of m-Xylene Metabolism

References

- 1. store.astm.org [store.astm.org]

- 2. nazhco.com [nazhco.com]

- 3. webstore.ansi.org [webstore.ansi.org]

- 4. store.astm.org [store.astm.org]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. store.astm.org [store.astm.org]

- 7. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 8. store.astm.org [store.astm.org]

- 9. store.astm.org [store.astm.org]

- 10. standards.iteh.ai [standards.iteh.ai]

- 11. ASTM D5191 for Reid Vapor Pressure | Ayalytical [ayalytical.com]

- 12. OECD 105 - Phytosafe [phytosafe.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. scielo.br [scielo.br]

- 16. Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical and Chemical Properties of meta-Xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of meta-xylene (m-xylene). A vital aromatic hydrocarbon, m-xylene serves as a fundamental building block in the synthesis of various industrial chemicals and plays a significant role as a solvent in laboratory and manufacturing processes.[1][2] Its unique molecular structure dictates its reactivity and physical characteristics, making a thorough understanding of these properties essential for its application in research, chemical synthesis, and pharmaceutical development.

Physical and Spectroscopic Properties

meta-Xylene is a clear, colorless liquid with a characteristic aromatic odor.[3][4] It is one of three isomers of dimethylbenzene, with the chemical formula C₆H₄(CH₃)₂.[5] The 'meta' designation indicates that the two methyl groups are attached to the benzene ring at positions 1 and 3.[5] This substitution pattern distinguishes it from its ortho- and para-isomers, leading to distinct physical properties.[2] It is considered flammable and should be handled with appropriate safety precautions.[1][3]

Key Physical Data

The following table summarizes the key physical properties of meta-xylene.

| Property | Value | Units |

| Molecular Formula | C₈H₁₀ | - |

| Molar Mass | 106.16 | g/mol |

| Appearance | Colorless liquid | - |

| Odor | Aromatic | - |

| Density (at 25 °C) | 0.868 | g/mL |

| Melting Point | -48 | °C |

| Boiling Point | 138-139 | °C |

| Flash Point (Closed Cup) | 25 - 27 | °C |

| Autoignition Temperature | 527 (982) | °C (°F) |

| Vapor Pressure (at 20 °C) | 9 | mmHg |

| Vapor Density (air=1) | 3.66 - 3.7 | - |

| Refractive Index (n20/D) | 1.497 | - |

Solubility and Miscibility

meta-Xylene exhibits solubility characteristics typical of a non-polar aromatic hydrocarbon.

| Solvent | Solubility |

| Water | Insoluble / Very slightly soluble |

| Ethanol | Miscible |

| Diethyl Ether | Miscible |

| Acetone | Miscible |

| Chloroform | Soluble |

| Benzene | Miscible |

Thermodynamic Properties

The thermodynamic stability of m-xylene is a key characteristic. It is the most thermodynamically stable of the three xylene isomers.[6][7] This stability is attributed to the cooperative hyperconjugative effects of the two meta-positioned methyl groups, which avoids the destabilizing electronic interactions present in the ortho- and para-isomers.[6][7]

| Property | Value | Units |

| Std. Enthalpy of Formation (liquid, ΔfHliquid) | -25.4 | kJ/mol |

| Std. Enthalpy of Formation (gas, ΔfHogas) | 17.2 | kJ/mol |

| Standard Molar Entropy (liquid, Soliquid) | 253.80 | J/(mol·K) |

| Standard Molar Entropy (gas, Sogas) | 358.2 | J/(mol·K) |

| Heat Capacity (liquid, cp at 25 °C) | 184.5 | J/(mol·K) |

| Heat Capacity (gas, cp) | 125.8 | J/(mol·K) |

| Enthalpy of Combustion (ΔcHo) | -4549 | kJ/mol |

(Data sourced from Wikipedia Data Page for m-Xylene)

Chemical Properties and Reactivity

The chemical behavior of meta-xylene is dictated by the electron-donating nature of its two methyl groups and the aromaticity of the benzene ring.

Stability

As previously noted, meta-xylene is the most thermodynamically stable of the xylene isomers.[6][7] Under heating in the presence of an acid catalyst like AlCl₃/HCl, both o-xylene and p-xylene will rearrange to form the more stable m-xylene.[6]

Reactivity in Electrophilic Aromatic Substitution

The two methyl groups in the meta position activate the aromatic ring towards electrophilic substitution. Their directing effects are additive, making the positions ortho and para to both groups (positions 2, 4, and 6) highly susceptible to attack. This makes m-xylene the most reactive of the three isomers towards reactions like nitration and sulfonation.[8]

Oxidation

A primary industrial application of meta-xylene is its catalytic oxidation to produce isophthalic acid.[5] This reaction typically involves air as the oxidant in an acetic acid solvent, with catalysts containing cobalt and manganese salts.[9][10][11] Isophthalic acid is a crucial monomer for producing high-performance polymers, such as certain polyesters.[1][2]

Other Reactions

-

Ammoxidation : This process converts m-xylene into isophthalonitrile.[5]

-

Use as a Precursor : It serves as a raw material for the manufacture of 2,4- and 2,6-xylidine.[5]

Experimental Protocols

Accurate determination of physical and chemical properties relies on standardized experimental procedures. Below are methodologies for key experiments.

Determination of Density

Objective: To measure the mass per unit volume of liquid meta-xylene.

Methodology:

-

Preparation: Ensure a graduated cylinder (e.g., 25 mL or 50 mL) is clean and completely dry.

-

Mass of Empty Cylinder: Place the empty graduated cylinder on a calibrated electronic balance and record its mass (m₁).[12][13][14]

-

Volume Measurement: Carefully pour a known volume of meta-xylene (e.g., 20.0 mL) into the graduated cylinder. Read the volume from the bottom of the meniscus with your eye level to the liquid surface to avoid parallax error.[12][15][16]

-

Mass of Cylinder and Liquid: Place the graduated cylinder containing the meta-xylene back on the balance and record the total mass (m₂).[14][16]

-

Calculation:

-

Calculate the mass of the meta-xylene: m_liquid = m₂ - m₁.

-

Calculate the density (ρ) using the formula: ρ = m_liquid / Volume.

-

-

Replication: Repeat the procedure at least two more times and calculate the average density for improved accuracy.[12]

Determination of Flash Point (Pensky-Martens Closed Cup Method)

Objective: To determine the lowest temperature at which meta-xylene vapors will ignite when an ignition source is introduced. This is a critical safety parameter.

Standard Method: ASTM D93 - Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester.[17][18][19][20]

Methodology (Procedure A):

-

Apparatus: Use a manual or automated Pensky-Martens closed-cup apparatus.[19]

-

Sample Preparation: Pour the meta-xylene sample into the test cup of the apparatus to the specified filling mark. The sample temperature should be at least 10°C below the expected flash point at the start of the test.[21]

-

Heating: Begin heating the sample at a slow, constant rate (5 to 6 °C/min).[19] The sample is stirred continuously at 90 to 120 rpm to ensure uniform temperature.[19]

-

Ignition Test: As the temperature rises, apply the ignition source (a test flame) at specified temperature intervals. For a material like m-xylene with an expected flash point below 110°C, the test flame is applied at every 1°C increment once the sample is within 23°C of the expected flash point.[19]

-

Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid surface to ignite with a distinct flash inside the cup.[21]

-

Barometric Pressure Correction: The observed flash point is corrected to standard atmospheric pressure.[21]

Characterization by Raman Spectroscopy

Objective: To obtain a vibrational spectrum of meta-xylene for identification and structural analysis.

Methodology:

-

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm), a sample holder, collection optics, and a detector (e.g., CCD).[22][23]

-

Sample Preparation: Place a pure sample of liquid meta-xylene into a transparent container, such as a glass vial or a quartz cuvette.[24][25]

-

Data Acquisition:

-

Place the sample vial into the spectrometer's sample holder.

-

Direct the laser beam to focus on the liquid sample.[22]

-

Collect the scattered light using the collection optics, which direct it into the spectrometer.

-

Set the acquisition parameters, such as integration time and number of scans, to achieve a good signal-to-noise ratio.[25]

-

-

Spectral Analysis: The resulting Raman spectrum will show a series of peaks corresponding to the specific vibrational modes of the meta-xylene molecule. This spectrum serves as a unique fingerprint and can be used to distinguish it from its ortho- and para-isomers.

Signaling Pathways & Logical Relationships

Metabolic Pathway of meta-Xylene

In biological systems, particularly in humans and other mammals, meta-xylene is metabolized primarily in the liver. This process is crucial for detoxification and excretion. The major metabolic pathway involves the oxidation of one of the methyl groups. This process can be influenced by interactions with other xylene isomers if present in a mixture.[26] Studies in microorganisms like Pseudomonas have also elucidated pathways for xylene degradation, which typically involve oxidation of a methyl group to an alcohol, then to an aldehyde and a carboxylic acid, followed by ring cleavage.[27][28] The pathway generally proceeds to 3-methylcatechol, which then undergoes ring fission.[29] Exposure to m-xylene can lead to neurological and respiratory effects.[30][31]

References

- 1. Fact sheet: 1,3 xylene (meta-xylene) — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 2. nbinno.com [nbinno.com]

- 3. M-XYLENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. M-Xylene | C6H4(CH3)2 | CID 7929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m-Xylene - Wikipedia [en.wikipedia.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. echemi.com [echemi.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Method for producing isophthalic acid through oxidation of m-xylene - Eureka | Patsnap [eureka.patsnap.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 13. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 14. wjec.co.uk [wjec.co.uk]

- 15. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. precisionlubrication.com [precisionlubrication.com]

- 18. store.astm.org [store.astm.org]

- 19. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 20. store.astm.org [store.astm.org]

- 21. delltech.com [delltech.com]

- 22. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 23. Raman Spectroscopy Setup and Experiments for the Advanced Undergraduate Lab [opg.optica.org]

- 24. fiveable.me [fiveable.me]

- 25. jasco-global.com [jasco-global.com]

- 26. Possible preferential metabolism of xylene isomers following occupational exposure to mixed xylenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Bacterial metabolism of para- and meta-xylene: oxidation of a methyl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Bacterial Metabolism of para- and meta-Xylene: Oxidation of a Methyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 29. BTEX Metabolism Metapathway Map [eawag-bbd.ethz.ch]

- 30. atsdr.cdc.gov [atsdr.cdc.gov]

- 31. HEALTH EFFECTS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Isomers of m-Xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and isomeric forms of m-xylene. The information is tailored for professionals in research, science, and drug development, with a focus on delivering precise data and actionable experimental insights.

Introduction to m-Xylene

m-Xylene, systematically named 1,3-dimethylbenzene, is an aromatic hydrocarbon with the chemical formula C₈H₁₀.[1][2] It is one of three structural isomers of dimethylbenzene, collectively known as xylenes. The prefix "meta-" indicates that the two methyl groups are attached to the benzene ring at positions 1 and 3.[3] Like its isomers, m-xylene is a colorless, flammable liquid.[1][3] Its unique structural arrangement imparts distinct physical and chemical properties that are critical for its various applications, including its use as a solvent and a precursor in the synthesis of other organic compounds.[1] The Chemical Abstracts Service (CAS) registry number for m-xylene is 108-38-3.[2][3][4]

Molecular Structure and Isomerism

The core of xylene's chemistry lies in the positional isomerism of the two methyl groups on the benzene ring. This seemingly subtle difference in structure leads to significant variations in the physical properties and chemical reactivity of the isomers.

The Isomers of Xylene

The three isomers of xylene are:

-

o-Xylene (ortho-xylene): 1,2-dimethylbenzene

-

m-Xylene (meta-xylene): 1,3-dimethylbenzene

-

p-Xylene (para-xylene): 1,4-dimethylbenzene

All three isomers share the same molecular formula (C₈H₁₀) and molecular weight.[1][5]

Caption: Molecular structures of o-, m-, and p-xylene.

Quantitative Data Summary

The physical properties of the xylene isomers are summarized in the table below. These differences are exploited in various separation and purification techniques.

| Property | o-Xylene | m-Xylene | p-Xylene |

| Systematic Name | 1,2-dimethylbenzene | 1,3-dimethylbenzene | 1,4-dimethylbenzene |

| CAS Number | 95-47-6 | 108-38-3 | 106-42-3 |

| Molecular Formula | C₈H₁₀ | C₈H₁₀ | C₈H₁₀ |

| Molecular Weight ( g/mol ) | 106.17 | 106.17 | 106.17 |

| Melting Point (°C) | -25.2 | -47.9 | 13.2 |

| Boiling Point (°C) | 144.4 | 139.1 | 138.3 |

| Density (g/mL at 20°C) | 0.880 | 0.864 | 0.861 |

Experimental Protocols

Synthesis of m-Xylene

While direct synthesis of a specific xylene isomer in a laboratory setting can be challenging due to the formation of isomeric mixtures, one conceptual pathway for the synthesis of m-xylene from benzene involves a Friedel-Crafts acylation followed by reduction and a subsequent Friedel-Crafts alkylation.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dimethylbenzene

This guide provides a comprehensive overview of the boiling and melting points of 1,3-dimethylbenzene, also known as m-xylene. It is intended for researchers, scientists, and professionals in drug development who require precise data and detailed experimental methodologies for this compound.

Physicochemical Data of 1,3-Dimethylbenzene

1,3-Dimethylbenzene is an aromatic hydrocarbon with the chemical formula C₈H₁₀.[1][2] Accurate determination of its physical properties, such as boiling and melting points, is crucial for its application in various scientific and industrial fields.

Data Summary

The boiling and melting points of 1,3-dimethylbenzene from various sources are summarized in the table below. The slight variations in reported values can be attributed to differences in experimental conditions and purity of the samples.

| Physical Property | Value (°C) | Value (°F) | Value (K) | Source(s) |

| Boiling Point | 139.1 | 282.4 | 412.25 | [1][3][4][5] |

| 139 | 412.15 | [6] | ||

| 138-139 | 411.15-412.15 | [4] | ||

| Melting Point | -47.872 | -54.17 | 225.278 | [4] |

| -49.7 | -57.46 | 223.45 | [1] | |

| -48 | -54.4 | 225.15 | [2][4] | |

| -54 | -65.2 | 219.15 | [6] | |

| -54.2 | -65.56 | 218.95 | [3] |

Experimental Protocols

The determination of boiling and melting points is a fundamental practice in chemical analysis for identifying and assessing the purity of a substance.[7][8]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For pure compounds, the boiling point is a sharp, characteristic temperature, while mixtures typically boil over a range of temperatures.

1. Capillary Method (Micro Method)

This method is suitable for small sample volumes.

-

Apparatus: A Thiele tube or a melting point apparatus, a thermometer, a capillary tube sealed at one end, and a small test tube.

-

Procedure:

-

A small amount of the liquid sample (1,3-dimethylbenzene) is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The apparatus is heated gradually. Initially, a stream of bubbles will emerge from the open end of the capillary tube as the trapped air expands and escapes.

-

As the temperature approaches the boiling point, the bubbling will become more rapid as the vapor of the substance escapes.

-

The heating is then stopped, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9] This occurs when the vapor pressure inside the capillary equals the atmospheric pressure.[7]

-

2. Distillation Method

This method is used for larger quantities of liquid and also serves as a purification technique.

-

Apparatus: A distillation flask, a condenser, a receiving flask, a thermometer, and a heating mantle.

-

Procedure:

-

The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

The liquid is heated, and as it boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

-

The vapor is cooled and condensed back into a liquid, which is collected in the receiving flask.

-

The temperature is recorded when it becomes constant. This stable temperature is the boiling point of the liquid.[10]

-

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range. Impurities tend to lower and broaden the melting point range.[8]

1. Capillary Method

This is the most common method for determining the melting point of a solid organic compound.

-

Apparatus: A melting point apparatus (such as a Mel-Temp or DigiMelt) or a Thiele tube, a thermometer, and a capillary tube.[11]

-

Procedure:

-

A small amount of the finely powdered, dry solid sample is packed into a capillary tube to a height of 2-4 mm.[12]

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature about 10-15°C below the expected melting point.[12]

-

The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium.

-

The melting point range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample has melted into a clear liquid.[12]

-

2. Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

-

Apparatus: A Differential Scanning Calorimeter.

-

Procedure:

-

A small, accurately weighed sample is placed in a sealed pan, and an empty sealed pan is used as a reference.

-

Both pans are heated at a controlled rate.

-

As the sample melts, it absorbs additional energy (latent heat of fusion), creating a temperature difference between the sample and reference pans.

-

The instrument measures the heat flow required to maintain both pans at the same temperature.

-

The resulting plot of heat flow versus temperature shows a peak corresponding to the melting process, from which the melting point can be determined.

-

Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of the boiling and melting points of 1,3-dimethylbenzene.

Caption: Experimental workflow for boiling point determination.

Caption: Experimental workflow for melting point determination.

References

- 1. gasmet.com [gasmet.com]

- 2. m-Xylene - Wikipedia [en.wikipedia.org]

- 3. nmppdb.com.ng [nmppdb.com.ng]

- 4. chembk.com [chembk.com]

- 5. Benzene, 1,3-dimethyl- [webbook.nist.gov]

- 6. 1,3-dimethylbenzene [stenutz.eu]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. vernier.com [vernier.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. southalabama.edu [southalabama.edu]

An In-depth Technical Guide to the Solubility of m-Xylene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of meta-xylene (m-xylene), an aromatic hydrocarbon widely used as a solvent and a precursor in the synthesis of various chemicals. Understanding its solubility characteristics in different organic solvents is crucial for its application in research, chemical synthesis, and pharmaceutical development.

Quantitative Solubility Data

m-Xylene, a non-polar compound, is generally miscible with many organic solvents.[1][2] Its solubility is a key parameter in processes such as reaction chemistry, extraction, and purification. The following table summarizes the miscibility and solubility data of m-xylene in a range of common organic solvents.

| Solvent Class | Solvent Name | Formula | Miscibility with m-Xylene | Quantitative Data (at 25 °C unless noted) |

| Alcohols | Methanol | CH₃OH | Miscible | - |

| Ethanol | C₂H₅OH | Miscible[2] | - | |

| Isopropanol | C₃H₈O | Miscible | - | |

| Ketones | Acetone | C₃H₆O | Miscible[3] | - |

| Methyl Ethyl Ketone (MEK) | C₄H₈O | Miscible[4] | - | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Miscible[2][3] | - |

| Tetrahydrofuran (THF) | C₄H₈O | Miscible | - | |

| Alkanes | n-Heptane | C₇H₁₆ | Miscible | - |

| n-Octane | C₈H₁₈ | Miscible | - | |

| Aromatic Hydrocarbons | Benzene | C₆H₆ | Miscible[3] | - |

| Toluene | C₇H₈ | Miscible | - | |

| Halogenated Solvents | Chloroform | CHCl₃ | Soluble[3] | - |

| Other | Water | H₂O | Very slightly soluble[1][5] | 161 mg/L[3][6] |

Note: "Miscible" indicates that the two liquids can be mixed in all proportions to form a homogeneous solution. For most organic solvent pairs with m-xylene, quantitative solubility limits are not typically reported as they are fully miscible.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. The following protocols outline common methods for assessing the solubility of a liquid like m-xylene in a solvent.

This method is used to determine the equilibrium solubility of a solute in a solvent at a specific temperature.[7]

Materials:

-

m-Xylene (solute)

-

Organic solvent of interest

-

Thermostatted shaker or agitator

-

Centrifuge

-

Analytical instrument for concentration measurement (e.g., Gas Chromatograph, UV-Vis Spectrophotometer)

-

Calibrated glassware (pipettes, volumetric flasks)

Procedure:

-

Preparation of Saturated Solution: An excess amount of m-xylene is added to a known volume of the organic solvent in a sealed container.

-

Equilibration: The mixture is agitated in a thermostatted shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[8] Equilibrium is achieved when the concentration of the solute in the solution phase no longer changes over time.[9]

-

Phase Separation: The equilibrated mixture is allowed to stand, or is centrifuged, to separate the undissolved m-xylene from the saturated solution.[10]

-

Sample Analysis: A known volume of the clear, saturated supernatant is carefully withdrawn.

-

Concentration Determination: The concentration of m-xylene in the aliquot is determined using a suitable analytical technique.

-

Gas Chromatography (GC): This is a highly effective method for separating and quantifying volatile and semi-volatile organic compounds.[11] A specific GC method can be developed to determine the concentration of m-xylene.[12][13] The sample is injected into the GC, and the peak area corresponding to m-xylene is compared to a calibration curve prepared from standards of known concentrations.[14]

-

UV-Visible Spectroscopy: Aromatic hydrocarbons like m-xylene exhibit strong absorbance in the UV range. A UV-Vis spectrophotometer can be used to measure the absorbance of the solution at a specific wavelength, which is then correlated to concentration using a calibration curve (Beer's Law).[15][16]

-

This method is useful for determining the solubility limit when two liquids are not fully miscible.

Materials:

-

m-Xylene

-

Solvent of interest

-

Burette

-

Stirred, jacketed vessel with temperature control

-

Light source and detector (or visual observation)

Procedure:

-

A known volume of the solvent is placed in the vessel and brought to the desired temperature.

-

m-Xylene is slowly added from a burette while the solution is continuously stirred.

-

The point at which the solution becomes turbid (cloudy) is the saturation point. The volume of m-xylene added is recorded.

-

The solubility can be calculated from the volumes of the two liquids used.

Visualizations

Below are diagrams illustrating the experimental workflow for determining solubility and a conceptual diagram of the factors influencing solubility.

Caption: Experimental workflow for the static equilibrium solubility method.

Caption: Key factors influencing the solubility of m-xylene.

References

- 1. nbinno.com [nbinno.com]

- 2. m-Xylene - Wikipedia [en.wikipedia.org]

- 3. M-Xylene | C6H4(CH3)2 | CID 7929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl Ethyl Ketone | C4H8O | CID 6569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Table 4-2, Physical and Chemical Properties of m-Xylene, o-Xylene, p-Xylene, and Mixed Xylenea - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Solubility equilibrium - Wikipedia [en.wikipedia.org]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Equilibrium solubility determinations: Significance and symbolism [wisdomlib.org]

- 10. nanopartikel.info [nanopartikel.info]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 12. store.astm.org [store.astm.org]

- 13. agilent.com [agilent.com]

- 14. Trace Impurities in Mixed Xylenes by GC UOP Method 931-10 [scioninstruments.com]

- 15. longdom.org [longdom.org]

- 16. Spectrometry: UV-Vis Analysis of Saturated Hydrocarbons | Webinar - Video Library | PASCO [pasco.com]

Spectroscopic Profile of m-Xylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for m-xylene, a common organic solvent and a key building block in the synthesis of various chemicals. This document details its nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopic characteristics, offering valuable data for identification, quantification, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. For m-xylene, both ¹H and ¹³C NMR provide distinct signals that are characteristic of its 1,3-disubstituted aromatic structure.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of m-xylene is characterized by two main signals: one for the aromatic protons and another for the methyl protons. Due to the symmetry of the molecule, the four aromatic protons are not all chemically equivalent. The proton at position 2 is unique, while the protons at positions 4 and 6 are equivalent, and the proton at position 5 is also unique. This leads to a complex splitting pattern in high-resolution spectra. The two methyl groups are chemically equivalent and give rise to a single, sharp signal.

Table 1: ¹H NMR Spectroscopic Data for m-Xylene [1][2]

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| ~7.0-7.1 | Multiplet | 4H | Aromatic (Ar-H) |

| ~2.3 | Singlet | 6H | Methyl (CH₃) |

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of m-xylene shows five distinct signals, corresponding to the five sets of non-equivalent carbon atoms in the molecule.[3] The symmetry of the molecule results in the equivalence of the two methyl carbons, the two carbons to which the methyl groups are attached (C1 and C3), and the carbons at the 4 and 6 positions. The carbons at the 2 and 5 positions are unique.

Table 2: ¹³C NMR Spectroscopic Data for m-Xylene [4][5]

| Chemical Shift (δ) [ppm] | Assignment |

| ~137.6 | Ar-C (Quaternary, C1/C3) |

| ~130.0 | Ar-CH (C2) |

| ~128.2 | Ar-CH (C5) |

| ~126.2 | Ar-CH (C4/C6) |

| ~21.4 | Methyl (CH₃) |

Solvent: CDCl₃, Frequency: 25.16 MHz or 400 MHz[4][5]

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining high-quality NMR spectra of m-xylene is as follows:[6]

-

Sample Preparation: Accurately weigh approximately 10-20 mg of m-xylene and dissolve it in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial.[6] Ensure the sample is fully dissolved by gentle mixing. Transfer the solution to a 5 mm NMR tube.[6]

-

Instrumentation: Utilize a standard NMR spectrometer, for instance, a 400 MHz instrument for ¹H NMR and a 100 MHz instrument for ¹³C NMR.[6]

-

¹H NMR Acquisition Parameters:

-

¹³C NMR Acquisition Parameters:

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation. The IR spectrum of m-xylene exhibits characteristic absorption bands corresponding to C-H stretching and bending vibrations of the aromatic ring and the methyl groups.

Table 3: Key IR Absorption Bands for m-Xylene [7][8]

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| 3000-3100 | C-H Stretch | Aromatic |

| 2850-3000 | C-H Stretch | Methyl (CH₃) |

| 1605, 1490, 1465 | C=C Stretch | Aromatic Ring |

| 770-800, 690-710 | C-H Bend (out-of-plane) | Aromatic (meta-disubstitution) |

Experimental Protocol for IR Spectroscopy

The following outlines a typical procedure for obtaining an IR spectrum of liquid m-xylene:[9][10]

-

Sample Preparation (Liquid Film): Place a few drops of neat m-xylene between two salt plates (e.g., NaCl or KBr).[9] Gently press the plates together to form a thin liquid film.

-

Sample Preparation (Solution): Prepare a solution of m-xylene in a suitable solvent that has minimal IR absorption in the regions of interest, such as cyclohexane.[9][10] Use a fixed pathlength liquid cell for analysis.[9]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty salt plates or the solvent-filled cell.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

-

The typical spectral range is 4000-650 cm⁻¹.[10]

-

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique to IR. It relies on the inelastic scattering of monochromatic light. Raman is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the hydrocarbon structure of m-xylene.

Table 4: Key Raman Shifts for m-Xylene [11][12][13]

| Raman Shift (cm⁻¹) | Vibration Type | Assignment |

| ~3050 | C-H Stretch | Aromatic |

| ~2920 | C-H Stretch | Methyl (CH₃) |

| ~1615 | C=C Stretch | Aromatic Ring |

| ~1253, 1279 | C-H in-plane bend / C-C stretch | Aromatic |

| ~1004 | Ring Breathing Mode | Aromatic |

| ~730 | C-H out-of-plane bend | Aromatic (meta-disubstitution) |

Experimental Protocol for Raman Spectroscopy

A general protocol for acquiring the Raman spectrum of m-xylene is as follows:[14][15]

-

Sample Preparation: Place the liquid m-xylene sample in a glass vial or a quartz cuvette.[14][15]

-

Instrumentation: Utilize a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).[14]

-

Data Acquisition:

-

Focus the laser beam onto the sample.

-

Collect the scattered light using a suitable detector.

-

Set the acquisition parameters, such as integration time and number of scans, to achieve a good signal-to-noise ratio.[14] For example, an integration time of 11 seconds with 1 scan to average can be used.[14]

-

The resulting spectrum will show the intensity of the scattered light as a function of the Raman shift (in cm⁻¹).

-

References

- 1. m-Xylene(108-38-3) 1H NMR spectrum [chemicalbook.com]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0059810) [hmdb.ca]

- 3. quora.com [quora.com]

- 4. m-Xylene(108-38-3) 13C NMR [m.chemicalbook.com]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0059810) [hmdb.ca]

- 6. benchchem.com [benchchem.com]

- 7. m-Xylene(108-38-3) IR Spectrum [m.chemicalbook.com]

- 8. M-Xylene | C6H4(CH3)2 | CID 7929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Quantitative Analysis of Xylene Mixtures by Fourier Transform Infrared Spectroscopy — Bloomsburg Instrumentation 2024 documentation [facstaff.bloomu.edu]

- 10. scribd.com [scribd.com]

- 11. m-Xylene(108-38-3) Raman [m.chemicalbook.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

- 14. rktech.hu [rktech.hu]

- 15. digitalcommons.pace.edu [digitalcommons.pace.edu]

Navigating the Risks: A Technical Guide to m-Xylene Safety in the Laboratory

For Researchers, Scientists, and Drug Development Professionals